molecular formula C22H25NO3 B7979429 Pipoxolan CAS No. 27769-60-4

Pipoxolan

Cat. No.: B7979429
CAS No.: 27769-60-4
M. Wt: 351.4 g/mol
InChI Key: DXSUDONPFZKWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pipoxolan (hydrochloride salt) is a well-characterized pharmacological agent provided for research purposes. It primarily functions as a potent smooth muscle relaxant through a dual mechanism involving the inhibition of calcium influx via L-type calcium channels and the elevation of intracellular cyclic AMP (cAMP) levels by inhibiting phosphodiesterase enzymes . This makes it a valuable tool for studying conditions involving smooth muscle spasms in systems such as the gastrointestinal, urinary, and reproductive tracts.Beyond its spasmolytic effects, this compound has demonstrated significant research potential in other fields. In models of cerebral ischemia, it has shown neuroprotective properties, reducing cerebral infarction area and neurological deficit by inhibiting neuronal apoptosis and attenuating vascular smooth muscle cell (VSMC) migration through modulation of the Ras/MEK/ERK signaling pathway and matrix metalloproteinase (MMP)-2/9 activity . Furthermore, its potent anti-inflammatory activity has been established in vitro, where it suppresses key inflammatory mediators and transcription factors, including NF-κB, AP-1, and STAT, while activating the antioxidative Nrf2/HO-1 pathway in macrophages . This compound also exhibits promising antitumor properties, inducing apoptosis in various cancer cell lines, including oral squamous cell carcinoma (OSCC) and human leukemia (U937) cells, via reactive oxygen species (ROS) generation and the intrinsic mitochondrial pathway . These diverse mechanisms make this compound a versatile compound for investigating pathways related to muscle physiology, neuroprotection, inflammation, and oncology.This product is intended for research and analysis in a controlled laboratory environment only. It is classified as "For Research Use Only" (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUDONPFZKWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18174-58-8 (mono-hydrochloride)
Record name Pipoxolan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20865113
Record name 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23744-24-3
Record name Pipoxolan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23744-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipoxolan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOXOLAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pipoxolan involves multiple steps, starting with the preparation of the core dioxolane structure. The reaction typically involves the condensation of appropriate aldehydes or ketones with diols under acidic conditions to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often crystallized and purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pipoxolan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

Cardiovascular Applications

Mechanisms of Action
Pipoxolan has been shown to exhibit protective effects against vascular smooth muscle cell (VSMC) proliferation and migration, which are critical in the pathogenesis of various cardiovascular diseases. It acts by inhibiting the mechanisms that lead to intimal hyperplasia and cerebral infarction.

Case Studies and Findings

  • Cerebral Ischemia : In studies involving rodent models, this compound significantly reduced the area of cerebral infarction post-reperfusion. Dosages of 10 mg/kg and 30 mg/kg resulted in reductions of 43.18% and 73.43%, respectively, compared to control groups .
  • VSMC Migration : this compound inhibited platelet-derived growth factor (PDGF)-BB stimulated VSMC migration in vitro, demonstrating a decrease in matrix metalloproteinases (MMPs) levels, which are implicated in vascular remodeling .
Study FocusThis compound DosageEffect on Cerebral Infarction (%)Mechanism
Cerebral Ischemia10 mg/kg43.18%Inhibition of VSMC proliferation
30 mg/kg73.43%Reduction in MMPs
VSMC Migration5-15 µMSignificant inhibitionDecreased Ras/MEK/p-ERK levels

Oncology Applications

Anti-Leukemic Activity
this compound has been investigated for its anti-cancer properties, particularly against leukemia. Research indicates that it induces apoptosis in U937 leukemia cells via the activation of caspases and modulation of Bcl-2 family proteins.

Key Findings

  • In Vitro Studies : Treatment with this compound at 10 µM led to a significant decrease in cell viability and promoted reactive oxygen species (ROS) production, indicating its potential as an anti-leukemia agent .
  • In Vivo Studies : this compound markedly inhibited tumor growth in xenograft models, suggesting its efficacy as a therapeutic agent against leukemia .
Cancer TypeThis compound DosageEffect on Cell Viability (%)Mechanism
U937 Leukemia10 µMSignificant decreaseInduction of apoptosis
Oral Squamous Cell Carcinoma (OSCC)25 µg/mlSignificant apoptosisBAX/BCL2 ratio increase

Other Therapeutic Uses

This compound has also been recognized for its antispasmodic properties, being used clinically to relieve smooth muscle spasms across various systems including gastrointestinal and urinary tracts. Its applications extend to treating conditions such as dysmenorrhea, renal colic, and chronic gastritis .

Comparison with Similar Compounds

Chemical Structure and Classification
Compound Chemical Structure Class ATC Code Molecular Weight
Pipoxolan 5,5-diphenyl-2-(2'-piperidino-ethyl)-1,3-dioxolane-4-one HCl Antispasmodic A03AA 407.9 g/mol
Smh-3 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one Anticancer (quinolinone) N/A 345.4 g/mol
Pipotiazine Phenothiazine derivative with piperidine Antipsychotic N05AG01 475.6 g/mol

Key Differences :

  • This compound’s dioxolane and piperidine groups distinguish it from Smh-3 (quinolinone core) and Pipotiazine (phenothiazine backbone) .
Mechanism of Action
Compound Primary Mechanism Secondary Pathways
This compound L-type Ca²⁺ channel inhibition; cAMP elevation via PDE inhibition Mitochondrial apoptosis (↑Bax, ↓Bcl-2); ROS-dependent caspase activation
Smh-3 CDK1 and AKT inhibition G2/M cell cycle arrest; mitochondrial apoptosis
Pipotiazine Dopamine D₂ receptor antagonism Sedation via histamine H₁ receptor blockade

Comparison :

  • This compound uniquely combines calcium modulation with ROS-mediated apoptosis, whereas Smh-3 targets cell cycle regulators. Pipotiazine acts centrally via dopamine antagonism, unrelated to this compound’s peripheral antispasmodic effects .
Pharmacokinetics and Stability
Parameter This compound Smh-3 (Limited Data) Pipotiazine Palmitate
Degradation Unstable in acid, base, light, and heat; t₁/₂ = 12–48 hrs (pH 2–12) N/A Stable in lipid formulations
Analytical Methods HPLC (1–10 µg/mL), TLC (2–20 µg/band) N/A GC, HPLC

Key Insight : this compound’s instability under diverse conditions necessitates specialized formulation, unlike Pipotiazine’s lipid-soluble prodrug (palmitate ester), which ensures sustained release .

Comparison :

  • This compound’s broad activity spans cancer and muscle disorders, while Smh-3 is specialized for leukemia. Pipotiazine’s use in psychiatry highlights structural versatility .

Biological Activity

Pipoxolan, chemically known as 5,5-diphenyl-2-(2'-piperidino-ethyl)-1,3-dioxolane-4-one hydrochloride, is a compound recognized for its diverse biological activities, particularly in oncology and smooth muscle relaxation. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and therapeutic applications.

Anticancer Activity

This compound has garnered attention for its antitumor properties , particularly against various cancer cell lines. Significant research has demonstrated its efficacy in inducing apoptosis in oral squamous cell carcinoma (OSCC) and leukemia cells.

  • Apoptosis Induction :
    • This compound treatment leads to a time-dependent increase in the expression of active caspases (caspase-3 and -9), cytochrome c release, and cleavage of poly (ADP-ribose) polymerase (PARP), which are all markers of apoptosis .
    • The ratio of pro-apoptotic BAX to anti-apoptotic BCL2 proteins increases, suggesting a shift towards apoptosis .
  • Reactive Oxygen Species (ROS) Production :
    • Increased ROS production is observed following this compound treatment, which contributes to mitochondrial dysfunction and apoptosis .
    • Pre-treatment with N-acetyl-L-cysteine (NAC), a ROS scavenger, significantly reduces the apoptotic effects of this compound, indicating that oxidative stress is crucial for its anticancer activity .
  • Inhibition of PI3K/AKT Pathway :
    • This compound suppresses the expression of phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) and the phosphorylation of protein kinase B (AKT), both of which are critical for cell survival and proliferation .

Study on Oral Squamous Cell Carcinoma (OSCC)

A study investigated the effects of this compound on HSC-3 OSCC cells. Key findings include:

  • Cell Viability : this compound reduced cell viability in a dose-dependent manner.
  • Apoptosis Markers : Significant increases in BAX levels and decreases in BCL2 were noted after treatment with 25 µg/mL for 24 hours.
  • Flow Cytometry Results : A notable increase in hypodiploid cells (indicative of apoptosis) was observed at higher concentrations .

Study on U937 Leukemia Cells

In another study focusing on U937 leukemia cells:

  • In Vitro Effects : this compound induced apoptosis through increased ROS production and decreased mitochondrial membrane potential.
  • In Vivo Efficacy : In animal models, this compound significantly inhibited tumor growth when administered at doses of 10 and 30 mg/kg over 20 to 45 days .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Apoptosis InductionIncreased caspase activity; altered BAX/BCL2 ratio
ROS ProductionElevated ROS levels leading to mitochondrial damage
PI3K/AKT InhibitionSuppressed signaling pathway critical for survival
Anti-Leukemia EffectsSignificant reduction in U937 cell viability
OSCC TreatmentDose-dependent cytotoxicity in HSC-3 cells

Clinical Applications

This compound is primarily utilized as an anti-spasmodic agent , effectively treating conditions associated with smooth muscle spasms across various systems including gastrointestinal and urological disorders. Its potential as an anticancer agent presents new avenues for therapeutic strategies against resistant cancer types.

Q & A

Basic: What pharmacological mechanisms of Pipoxolan have been validated in preclinical leukemia models?

Methodological Answer:
this compound’s anti-leukemic activity has been demonstrated via mitochondrial pathway modulation in human leukemia U937 cells. Key findings include:

  • Cell cycle arrest : Flow cytometry revealed G0/G1 phase arrest after treatment (Figure 3A) .
  • Apoptosis induction : DAPI staining confirmed nuclear fragmentation, a hallmark of apoptosis (Figure 3B) .
  • In vivo efficacy : Attenuation of tumor growth in animal models supports translational potential .
    For replication, researchers should standardize assays (e.g., Annexin V/PI staining for apoptosis) and validate mitochondrial markers (e.g., cytochrome c release).

Advanced: How can the PICOT framework optimize experimental design for this compound’s efficacy studies?

Methodological Answer:
The PICOT framework ensures precision in defining:

  • Population (P) : Specify leukemia cell lines (e.g., U937, K562) or animal models (e.g., xenograft mice).
  • Intervention (I) : this compound dosage ranges (e.g., 10–100 μM in vitro; 5–20 mg/kg in vivo).
  • Comparison (C) : Use established chemotherapeutics (e.g., cisplatin) as positive controls.
  • Outcome (O) : Quantify apoptosis (caspase-3 activation) or tumor volume reduction.
  • Time (T) : Define treatment duration (e.g., 24–72 hrs in vitro; 4-week in vivo trials) .
    Aligning PICOT with study design minimizes ambiguity and guides statistical analysis (e.g., ANOVA for dose-response comparisons) .

Basic: What statistical approaches are recommended for analyzing this compound’s dose-response data?

Methodological Answer:

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50 values .
  • ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s test for pairwise differences).
  • Survival analysis : For in vivo studies, use Kaplan-Meier curves and log-rank tests .
    Ensure data normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) before analysis .

Advanced: How to resolve contradictions in this compound’s efficacy across leukemia subtypes?

Methodological Answer:

  • Mechanistic profiling : Compare mitochondrial membrane potential (ΔΨm) and ROS levels across cell lines using JC-1 staining and DCFDA assays .
  • Multi-omics integration : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., Bcl-2 family) and metabolomics to assess ATP/ADP ratios .
  • Hierarchical research questions : Prioritize primary outcomes (e.g., apoptosis) over secondary (e.g., cytokine secretion) to reduce multiplicity errors .
    Address feasibility using FINER criteria (e.g., ethical animal use, cost-effective omics platforms) .

Basic: What in vitro assays are critical for evaluating this compound’s cytotoxicity?

Methodological Answer:

  • MTT/XTT assays : Quantify cell viability via mitochondrial reductase activity .
  • Clonogenic assays : Assess long-term proliferative inhibition.
  • Flow cytometry : Measure apoptosis (Annexin V/PI) and cell cycle distribution .
    Standardize protocols using ≥3 biological replicates and include vehicle controls (e.g., DMSO) .

Advanced: How to design a reproducible pharmacokinetic (PK) study for this compound in animal models?

Methodological Answer:

  • Sampling strategy : Collect plasma/tissue at 0.5, 1, 2, 4, 8, 12, 24 hrs post-administration.
  • Analytical validation : Use HPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Compartmental modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate clearance (CL) and volume of distribution (Vd) .
    Document methodology in detail to comply with reproducibility guidelines (e.g., ARRIVE 2.0) .

Basic: What ethical considerations apply to this compound research involving animal models?

Methodological Answer:

  • Institutional approval : Obtain IACUC approval for humane endpoints (e.g., tumor size ≤2 cm³).
  • 3Rs compliance : Minimize animal numbers via power analysis; refine procedures (e.g., analgesics for pain) .
  • Data transparency : Report adverse events (e.g., weight loss >20%) in supplementary materials .

Advanced: How can multi-omics approaches elucidate this compound’s off-target effects?

Methodological Answer:

  • Proteomics : Use tandem mass tagging (TMT) to identify dysregulated pathways (e.g., MAPK/ERK).
  • CRISPR screens : Perform genome-wide knockout to pinpoint synthetic lethal targets.
  • Network pharmacology : Integrate omics data with STRING or KEGG databases to map interaction networks .
    Validate findings using orthogonal methods (e.g., Western blot for protein expression) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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